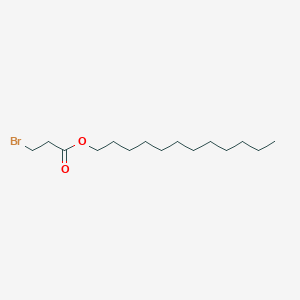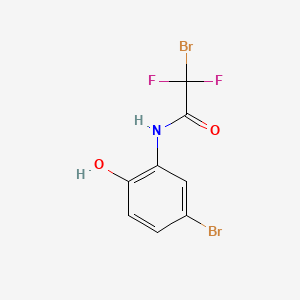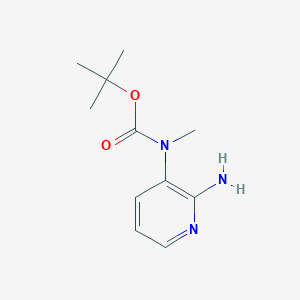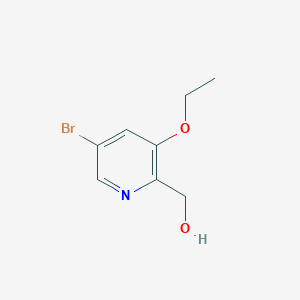
3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
Coupling Reactions: Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for peptide bond formation.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, it may serve as a probe or inhibitor in enzymatic studies, helping to elucidate biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry
In industrial settings, this compound could be utilized in the production of specialty chemicals, materials science, and nanotechnology.
Mécanisme D'action
The mechanism by which “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-AZETIDINE-3-CARBOXYLIC ACID
Uniqueness
The uniqueness of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O8/c1-32(2,3)43-30(38)34-19-33(20-34,29(36)37)35(17-21-14-15-22(40-4)16-28(21)41-5)31(39)42-18-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27H,17-20H2,1-5H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWCBHTKYPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N(CC2=C(C=C(C=C2)OC)OC)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (4-{[(benzyloxy)carbonyl]amino}phenyl)acetate](/img/structure/B8265600.png)



![7-nitrobenzo[b]thiophene](/img/structure/B8265632.png)







